molecular formula C21H22N4O2S B2707145 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946377-97-5

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2707145
CAS RN: 946377-97-5
M. Wt: 394.49
InChI Key: QZNBHVGTKLGGPX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, an indole ring, and a dimethoxyphenyl group. These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and triazole rings suggests that the molecule could have a planar structure, while the dimethoxyphenyl and isopropylthio groups could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The indole and triazole rings might participate in electrophilic substitution reactions, while the dimethoxyphenyl and isopropylthio groups could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and isopropylthio groups could increase its lipophilicity, which might affect its solubility and stability .

Scientific Research Applications

Antimicrobial Applications

Indole derivatives have been investigated for their antimicrobial properties against various pathogens. For example, a study on the synthesis and antimicrobial screening of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol demonstrated moderate inhibitory activity against the fungus Candida albicans and Gram-positive bacteria Staphylococcus aureus (Ramadan, Rasheed, & El Ashry, 2019). This suggests potential applications in developing antimicrobial agents.

Antioxidant Properties

Research into the antioxidant capabilities of indole derivatives has shown promising results. For instance, the synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles were explored, highlighting the development of compounds with significant antioxidant activity (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022). These findings could contribute to the development of new antioxidant therapies.

Synthetic Applications

The synthesis and structural analysis of novel indole derivatives via spectroscopic and DFT studies have been conducted to understand their potential applications in various fields, including material science and drug development (Tariq et al., 2020). Such research underscores the versatility of indole derivatives in synthetic chemistry.

Potential Therapeutic Uses

Indole derivatives have been examined for their potential therapeutic uses, including anti-inflammatory and anticancer activities. The synthesis and antimicrobial activities of some novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives, for example, demonstrated antibacterial activities through molecular docking studies, indicating potential for drug development (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds with similar structures can be toxic and should be handled with care .

properties

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13(2)28-21-24-23-20(16-12-22-17-8-6-5-7-15(16)17)25(21)18-11-14(26-3)9-10-19(18)27-4/h5-13,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNBHVGTKLGGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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